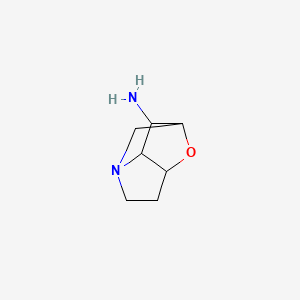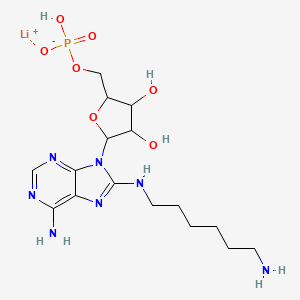![molecular formula C23H33O5- B12103521 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate is a complex organic compound that belongs to the class of benzochromenes. This compound is characterized by its unique structure, which includes multiple hydroxyl groups, a dimethyl group, and a pentyl chain. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process.
- Step 1: Formation of Intermediate:
- React a substituted phenol with an aldehyde or ketone in the presence of a Lewis acid catalyst.
- Conditions: Reflux in an organic solvent (e.g., toluene) for several hours.
- Step 2: Cyclization:
- The intermediate undergoes cyclization to form the benzochromene core.
- Conditions: Continued reflux with the addition of a dehydrating agent (e.g., phosphorus oxychloride).
- Step 3: Functional Group Modification:
- Introduce the hydroxyl and acetyl groups through selective functional group transformations.
- Conditions: Use of protecting groups and selective deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
- Oxidation:
- The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.
- Common reagents: Chromium trioxide, pyridinium chlorochromate.
- Reduction:
- The carbonyl groups can be reduced back to hydroxyl groups or further to alkanes.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Substitution:
- The hydroxyl groups can be substituted with other functional groups, such as halides or ethers.
- Common reagents: Thionyl chloride, alkyl halides.
- Oxidation products: Aldehydes, ketones.
- Reduction products: Alcohols, alkanes.
- Substitution products: Halides, ethers.
Scientific Research Applications
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
- Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
- Used in studies of cellular signaling pathways.
- Medicine:
- Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
- Studied for its pharmacokinetics and pharmacodynamics.
- Industry:
- Utilized in the development of new materials and chemical products.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and benzochromene core play a crucial role in its activity.
- Molecular Targets:
- Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
- Receptors: It may bind to specific receptors, modulating cellular responses.
- Pathways Involved:
- Signal Transduction: The compound may influence signaling pathways, such as those involved in inflammation or cell growth.
- Gene Expression: It may affect the expression of certain genes, leading to changes in protein synthesis.
Comparison with Similar Compounds
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate can be compared with other similar compounds to highlight its uniqueness:
- Similar Compounds:
- 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]methanol
- 2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]propanoate
- Uniqueness:
- The presence of the acetate group in this compound provides distinct chemical properties, such as increased solubility and reactivity.
- The specific arrangement of functional groups contributes to its unique biological activity and potential applications.
Properties
IUPAC Name |
2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-4-5-6-7-15-10-18(25)21-16-12-23(14-24,13-20(26)27)9-8-17(16)22(2,3)28-19(21)11-15/h10-11,16-17,24-25H,4-9,12-14H2,1-3H3,(H,26,27)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCMZFQSGUWCAZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)(CC(=O)[O-])CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33O5- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)

![[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)






![7-Iodopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12103501.png)


![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)
